molecular formula C8H13ClN2OS B2649742 5-((Tetrahydrofuran-2-yl)methyl)thiazol-2-amine hydrochloride CAS No. 2155852-23-4

5-((Tetrahydrofuran-2-yl)methyl)thiazol-2-amine hydrochloride

Cat. No.: B2649742
CAS No.: 2155852-23-4
M. Wt: 220.72
InChI Key: ZOHGQTPCVXXPCF-UHFFFAOYSA-N
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Description

5-((Tetrahydrofuran-2-yl)methyl)thiazol-2-amine hydrochloride is a heterocyclic compound that features a thiazole ring and a tetrahydrofuran moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties . The presence of the tetrahydrofuran ring enhances the compound’s solubility and stability, making it a valuable candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Tetrahydrofuran-2-yl)methyl)thiazol-2-amine hydrochloride typically involves the reaction of a thiazole precursor with a tetrahydrofuran derivative. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The reaction conditions often include the use of a base such as pyridine and a solvent like tetrahydrofuran to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the pure hydrochloride salt form of the compound.

Chemical Reactions Analysis

Types of Reactions

5-((Tetrahydrofuran-2-yl)methyl)thiazol-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

5-((Tetrahydrofuran-2-yl)methyl)thiazol-2-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-((Tetrahydrofuran-2-yl)methyl)thiazol-2-amine hydrochloride involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects . The tetrahydrofuran moiety enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((Tetrahydrofuran-2-yl)methyl)thiazol-2-amine hydrochloride is unique due to the presence of the tetrahydrofuran ring, which enhances its solubility and stability compared to other thiazole derivatives. This structural feature makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

5-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS.ClH/c9-8-10-5-7(12-8)4-6-2-1-3-11-6;/h5-6H,1-4H2,(H2,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHGQTPCVXXPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CC2=CN=C(S2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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